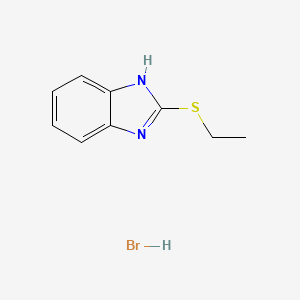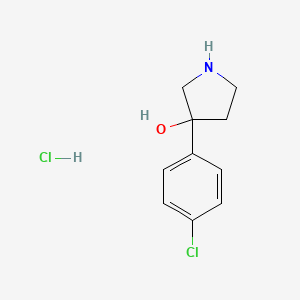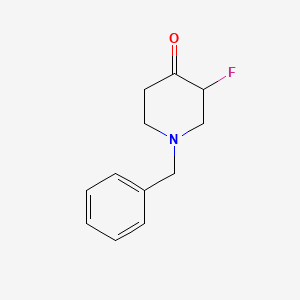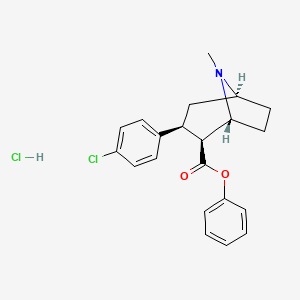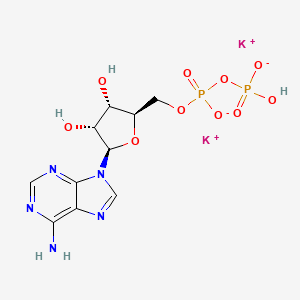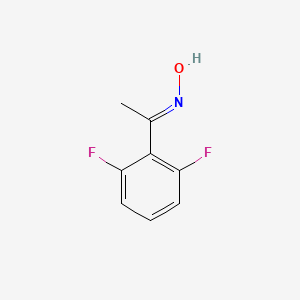
2’,6’-Difluoroacetofenona oxima
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2’,6’-difluoro-, oxime (8CI) is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom of a carbon-nitrogen double bond. This particular compound is derived from acetophenone, which is a simple aromatic ketone, and has two fluorine atoms substituted at the 2’ and 6’ positions on the benzene ring.
Aplicaciones Científicas De Investigación
Acetophenone, 2’,6’-difluoro-, oxime has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a ligand in the development of enzyme inhibitors.
Industry: It is used in the production of fine chemicals and as a precursor for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetophenone, 2’,6’-difluoro-, oxime typically involves the reaction of 2’,6’-difluoroacetophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified by recrystallization or other suitable methods.
Industrial Production Methods
On an industrial scale, the production of acetophenone, 2’,6’-difluoro-, oxime may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method ensures higher efficiency and yield. The reaction conditions are optimized to ensure complete conversion of the starting materials and high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetophenone, 2’,6’-difluoro-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Nitro derivatives of acetophenone.
Reduction: Amino derivatives of acetophenone.
Substitution: Various substituted acetophenone derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of acetophenone, 2’,6’-difluoro-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes or receptors, thereby inhibiting their activity. The fluorine atoms enhance the compound’s stability and its ability to penetrate biological membranes, making it more effective in its interactions.
Comparación Con Compuestos Similares
Similar Compounds
Acetophenone oxime: Lacks the fluorine substitutions, making it less stable and less effective in certain applications.
2’,4’-Difluoroacetophenone oxime: Has fluorine atoms at different positions, which can affect its reactivity and interactions.
Benzophenone oxime: Contains a different aromatic ring structure, leading to different chemical properties and applications.
Uniqueness
Acetophenone, 2’,6’-difluoro-, oxime is unique due to the presence of fluorine atoms at the 2’ and 6’ positions, which enhance its chemical stability and biological activity. This makes it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
(NE)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO/c1-5(11-12)8-6(9)3-2-4-7(8)10/h2-4,12H,1H3/b11-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXOMHDOIJWJQP-VZUCSPMQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C=CC=C1F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
